N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole moiety, followed by its coupling with the indole structure. Key reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzothiazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. Molecular docking studies have shown that the compound can bind to bacterial enzymes, suggesting a mechanism for its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione: This compound shares the benzothiazole moiety and exhibits similar biological activities.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives also feature the benzothiazole structure and are studied for their antibacterial properties.
Uniqueness
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of the benzothiazole and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H22N4O4S/c1-26-15-12-18(30-3)17(29-2)11-13(15)10-16(26)21(28)23-9-8-20(27)25-22-24-14-6-4-5-7-19(14)31-22/h4-7,10-12H,8-9H2,1-3H3,(H,23,28)(H,24,25,27) |
InChI Key |
COCOFOFBRZGPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3)OC)OC |
Origin of Product |
United States |
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